molecular formula C3H8N2O4S2 B8012913 2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 67104-99-8

2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B8012913
CAS No.: 67104-99-8
M. Wt: 200.2 g/mol
InChI Key: YCDNCHCPYAPGAP-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that features a thiadiazolidine ring with a methylsulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of appropriate sulfonyl chlorides with thiadiazolidine derivatives under controlled conditions. One common method includes the use of methylsulfonyl chloride reacting with 1,2,5-thiadiazolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiadiazolidine derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce various thiadiazolidine derivatives.

Scientific Research Applications

2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-Thiadiazolidine 1,1-dioxide: Lacks the methylsulfonyl group but shares the core thiadiazolidine structure.

    2-(Ethylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide: Similar structure with an ethylsulfonyl group instead of a methylsulfonyl group.

    2-(Methylsulfonyl)-1,2,4-thiadiazolidine 1,1-dioxide: Similar structure but with a different arrangement of nitrogen and sulfur atoms in the ring.

Uniqueness

2-(Methylsulfonyl)-1,2,5-thiadiazolidine 1,1-dioxide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylsulfonyl group can enhance its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methylsulfonyl-1,2,5-thiadiazolidine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O4S2/c1-10(6,7)5-3-2-4-11(5,8)9/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDNCHCPYAPGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCNS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67104-99-8
Record name 2-methanesulfonyl-1lambda6,2,5-thiadiazolidine-1,1-dione
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